Cas no 3524-33-2 (2-ethyl-5-methyl-2,3-dihydro-1H-pyrazol-3-imine)
2-ethyl-5-methyl-2,3-dihydro-1H-pyrazol-3-imine Chemical and Physical Properties
Names and Identifiers
-
- 1-Ethyl-3-methyl-1H-pyrazol-5-amine
- 1H-Pyrazol-5-amine,1-ethyl-3-methyl-
- 2-ETHYL-5-METHYL-2H-PYRAZOL-3-YLAMINE
- 2-Ethyl-5-methyl-2 H -pyrazol-3-ylamine1-Ethyl-3-methyl-1 H -pyrazol-5-ylamine
- 2-ethyl-5-methylpyrazol-3-amine
- EN300-229950
- 1-ethyl-3-methylpyrazole-5-ylamine
- TZLVUWBGUNVFES-UHFFFAOYSA-
- Z802540754
- 1H-Pyrazol-5-amine, 1-ethyl-3-methyl-
- BB 0254004
- DTXSID60377649
- AKOS000311437
- SY080821
- CHEMBL1650236
- 11W-0050
- 2-ethyl-5-methyl-2,3-dihydro-1H-pyrazol-3-imine
- 5-amino-1-ethyl-3-methylpyrazole
- AM9888
- 1-ethyl-3-methyl-1H-pyrazole-5-amine
- A874688
- InChI=1/C6H11N3/c1-3-9-6(7)4-5(2)8-9/h4H,3,7H2,1-2H3
- MFCD02255831
- 1-ethyl-3-methyl-5-aminopyrazole
- 2-Ethyl-5-methyl-pyrazol-3-amine
- SCHEMBL583517
- 3524-33-2
- TZLVUWBGUNVFES-UHFFFAOYSA-N
- J-504606
- FT-0680033
- dicyclopentadienediepoxide
- G30769
- BBL039304
- STK313299
-
- MDL: MFCD02255831
- Inchi: 1S/C6H11N3/c1-3-9-6(7)4-5(2)8-9/h4H,3,7H2,1-2H3
- InChI Key: TZLVUWBGUNVFES-UHFFFAOYSA-N
- SMILES: N1(C(=CC(C)=N1)N)CC
Computed Properties
- Exact Mass: 125.09500
- Monoisotopic Mass: 125.095
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 94.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.8A^2
- XLogP3: 0.6
Experimental Properties
- Density: 1.12
- Melting Point: 99-100°C
- Boiling Point: 246°Cat760mmHg
- Flash Point: 102.6°C
- Refractive Index: 1.566
- PSA: 43.84000
- LogP: 1.37480
2-ethyl-5-methyl-2,3-dihydro-1H-pyrazol-3-imine Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-ethyl-5-methyl-2,3-dihydro-1H-pyrazol-3-imine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E908993-5g |
1-Ethyl-3-methyl-1H-pyrazol-5-amine |
3524-33-2 | 97% | 5g |
3,031.20 | 2021-05-17 | |
| Chemenu | CM274921-5g |
1-Ethyl-3-methyl-1H-pyrazol-5-amine |
3524-33-2 | 95% | 5g |
$404 | 2021-08-18 | |
| TRC | B439600-100mg |
2-ethyl-5-methyl-2,3-dihydro-1H-pyrazol-3-imine |
3524-33-2 | 100mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B439600-500mg |
2-ethyl-5-methyl-2,3-dihydro-1H-pyrazol-3-imine |
3524-33-2 | 500mg |
$ 210.00 | 2022-06-07 | ||
| TRC | B439600-1g |
2-ethyl-5-methyl-2,3-dihydro-1H-pyrazol-3-imine |
3524-33-2 | 1g |
$ 320.00 | 2022-06-07 | ||
| Fluorochem | 030192-250mg |
2-Ethyl-5-methyl-2H-pyrazol-3-ylamine |
3524-33-2 | 95+% | 250mg |
£70.00 | 2022-03-01 | |
| Fluorochem | 030192-5g |
2-Ethyl-5-methyl-2H-pyrazol-3-ylamine |
3524-33-2 | 95+% | 5g |
£963.00 | 2022-03-01 | |
| Apollo Scientific | OR32269-1g |
1-Ethyl-3-methyl-1H-pyrazol-5-amine |
3524-33-2 | 95% | 1g |
£185.00 | 2025-02-20 | |
| Apollo Scientific | OR32269-5g |
1-Ethyl-3-methyl-1H-pyrazol-5-amine |
3524-33-2 | 95% | 5g |
£555.00 | 2025-02-20 | |
| Chemenu | CM274921-5g |
1-Ethyl-3-methyl-1H-pyrazol-5-amine |
3524-33-2 | 95% | 5g |
$474 | 2023-02-02 |
2-ethyl-5-methyl-2,3-dihydro-1H-pyrazol-3-imine Suppliers
2-ethyl-5-methyl-2,3-dihydro-1H-pyrazol-3-imine Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 2-ethyl-5-methyl-2,3-dihydro-1H-pyrazol-3-imine
Exploring the Potential of 2-Ethyl-5-Methyl-2,3-Dihydro-1H-Pyrazol-3-Imine (CAS No. 3524-33-2)
The compound 2-Ethyl-5-Methyl-2,3-Dihydro-1H-Pyrazol-Imine, identified by the CAS registry number 3524-00-00, has garnered significant attention in the scientific community due to its unique structural properties and potential applications in various fields. This organic compound belongs to the class of pyrazole derivatives, which are known for their versatility in chemical synthesis and biological activity.
Recent studies have highlighted the importance of pyrazole derivatives in drug discovery, particularly in the development of novel therapeutic agents. The structure of this compound, featuring a pyrazole ring with substituents at positions 2 and 5, provides a platform for exploring its interactions with biological systems. Researchers have demonstrated that such modifications can significantly influence the compound's pharmacokinetic properties, making it a promising candidate for further investigation.
In terms of synthesis, the compound can be prepared through a variety of methods, including condensation reactions and cyclization processes. These methods allow for precise control over the substituents on the pyrazole ring, enabling the creation of derivatives with tailored functionalities. For instance, the ethyl and methyl groups attached to the ring contribute to the compound's lipophilicity, which is a critical factor in determining its bioavailability and efficacy in biological systems.
The latest research has also focused on the potential of this compound in materials science. Its ability to form stable complexes with metal ions has led to its consideration as a ligand in coordination chemistry. This property opens up opportunities for its use in catalysis and sensor development, where such ligands play a crucial role in enhancing reaction efficiency and selectivity.
Furthermore, computational studies have provided valuable insights into the electronic structure and reactivity of this compound. Advanced techniques such as density functional theory (DFT) have been employed to predict its interaction with various substrates, aiding in the design of more effective chemical processes. These studies underscore the importance of understanding the fundamental properties of such compounds before they can be applied in real-world scenarios.
In conclusion, 2-Ethyl-5-Methyl-Pyrazol-Imine (CAS No. 3524) represents a fascinating example of how structural modifications can lead to diverse applications across multiple disciplines. As research continues to uncover its full potential, this compound is poised to make significant contributions to both medicinal chemistry and materials science.
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